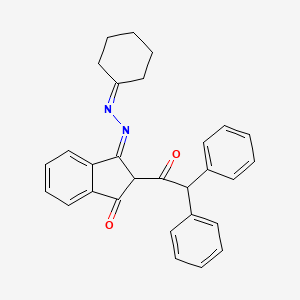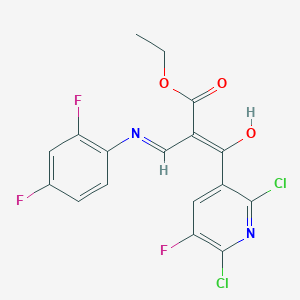
DIRECT BLUE 202
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Direct Blue 202: is a synthetic dye commonly used in various industries, particularly in textiles. It belongs to the class of direct dyes, which are known for their ability to directly adhere to fibers without the need for a mordant. This dye is characterized by its vibrant blue color and is often used to dye cotton, paper, and other cellulosic materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Direct Blue 202 typically involves the diazotization of aromatic amines followed by coupling with appropriate coupling components. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reactions. The specific aromatic amines and coupling components used can vary, but they generally include compounds such as benzidine and its derivatives.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process begins with the preparation of the diazonium salt from the aromatic amine, which is then coupled with a coupling component in an alkaline medium. The resulting dye is then purified, dried, and processed into a usable form for various applications.
化学反応の分析
Types of Reactions: Direct Blue 202 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and sulfonating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the dye.
Reduction: Aromatic amines and other simpler compounds.
Substitution: Substituted derivatives of the original dye.
科学的研究の応用
Direct Blue 202 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer dye in various chemical processes and reactions.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
作用機序
The mechanism of action of Direct Blue 202 involves its ability to bind to fibers and other substrates through various interactions, including hydrogen bonding and van der Waals forces. The dye molecules align themselves along the fibers, allowing for strong adherence and vibrant coloration. In biological applications, the dye can interact with cellular components, making it useful for staining and visualization.
類似化合物との比較
Direct Blue 202 can be compared with other direct dyes, such as:
- Direct Blue 1
- Direct Orange 25
- Direct Red 28
Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct color properties and binding characteristics. Compared to other direct dyes, it offers a vibrant blue color and strong adherence to cellulosic fibers, making it particularly valuable in textile and paper industries.
特性
CAS番号 |
107043-92-5 |
|---|---|
分子式 |
C11H8N2S |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-bis[3-(dimethylamino)propyl]urea;1-chloro-2-(2-chloroethoxy)ethane](/img/structure/B1165590.png)


